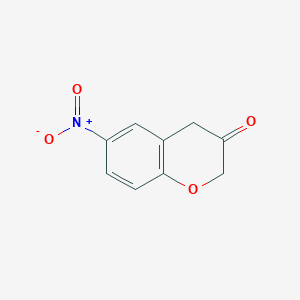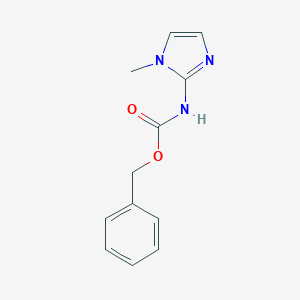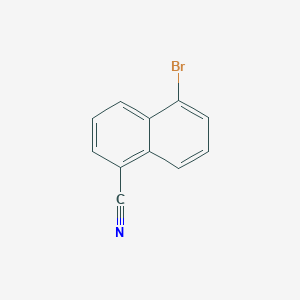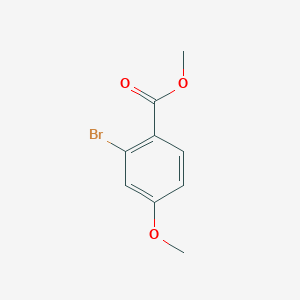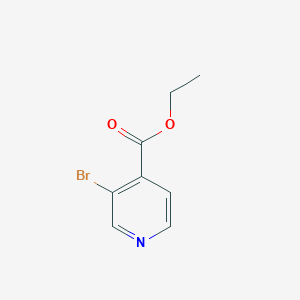
Ethyl 3-bromoisonicotinate
概要
説明
Ethyl 3-bromoisonicotinate is a chemical compound with the CAS Number: 13959-01-8 and Molecular Weight: 230.06 . It is stored in dry conditions at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of Ethyl 3-bromoisonicotinate involves the use of triethylamine in tetrahydrofuran at 0°C for 1 hour. This is followed by the addition of ammonia in tetrahydrofuran for 0.25 hours .Molecular Structure Analysis
Ethyl 3-bromoisonicotinate contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Chemical Reactions Analysis
The bromination of organic molecules, such as Ethyl 3-bromoisonicotinate, has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis
Ethyl 3-bromoisonicotinate has a molecular weight of 230.06 . It is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .科学的研究の応用
1. Chemistry Education
Ethyl 3-bromoisonicotinate and its derivatives have been referenced in educational contexts, particularly in chemistry teaching. A study emphasized the practicality of incorporating research study topics like Ethyl bromide in chemistry classes to enhance student involvement and understanding of the subject matter through class discussions and research method summarizations (Han Li-rong, 2010).
2. Polymerization Processes
In polymer science, Ethyl 3-bromoisonicotinate-related compounds have been used in polymerization processes. For instance, Ethyl-3-(acryloyloxy)methyloxetane, a compound related to Ethyl 3-bromoisonicotinate, was polymerized using Atom Transfer Radical Polymerization (ATRP), showcasing the role of ethyl and bromo groups in such chemical processes (N. K. Singha, B. Ruiter, U. Schubert, 2005).
3. Catalysis and Chemical Reactions
Ethyl 3-bromoisonicotinate-related chemicals have been utilized as catalysts and intermediates in various chemical reactions:
- Copper-catalyzed N-formylation of amines utilized Ethyl bromodifluoroacetate, highlighting the compound's role in facilitating complex chemical transformations (Xiao-fang Li et al., 2018).
- The compound played a crucial role in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).
- A coenzyme NADH model-mediated reaction involving Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, related to Ethyl 3-bromoisonicotinate, revealed insights into debromination and cyclization reactions (X. Fang et al., 2006).
4. Material Science and Engineering
Ethyl 3-bromoisonicotinate-related compounds have been instrumental in the field of material science, particularly in the engineering of frameworks and structures at the molecular level:
- Ionic liquids involving ethyl and bromo groups have been used for the synthesis and crystallization of coordination polymers, displaying the compound's significance in creating complex chemical structures (J. Liao et al., 2006).
- Zirconium-based metal-organic frameworks (Zr-MOFs) functionalized by ethyl, bromo, and other groups demonstrated the potential of these compounds in enhancing catalytic performance and structural tunability (Ning Huang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIRIIDTCRPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568952 | |
| Record name | Ethyl 3-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromoisonicotinate | |
CAS RN |
13959-01-8 | |
| Record name | Ethyl 3-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

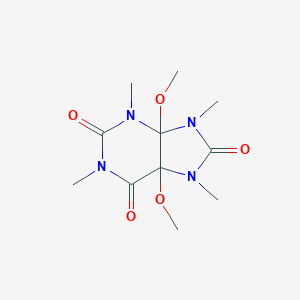
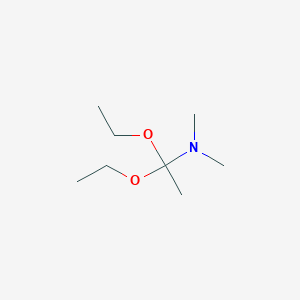
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
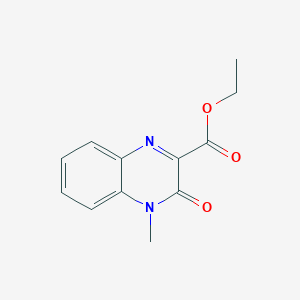
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)





